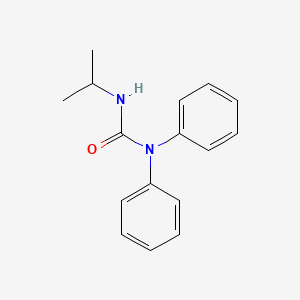
Benzoxazole, 2-heptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-1,3-benzoxazole: is a chemical compound with the molecular formula C₁₄H₁₉NO . It belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The “2-heptyl” substituent indicates that a heptyl (7-carbon) group is attached to the nitrogen atom of the oxazole ring. This compound exhibits interesting properties and has applications in various fields.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-heptyl-1,3-benzoxazole. One common method involves the condensation of 2-aminophenol with heptanal (heptanaldehyde) under acidic conditions. The reaction proceeds through cyclization, resulting in the formation of the benzoxazole ring.
Reaction Conditions::Starting Materials: 2-aminophenol, heptanal
Catalyst: Acidic conditions (e.g., sulfuric acid)
Temperature: Typically reflux conditions
Major Product: 2-heptyl-1,3-benzoxazole
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps. specific industrial processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
Reactivity:: 2-Heptyl-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: Oxidation of the heptyl group or the benzoxazole ring.
Reduction: Reduction of the oxazole ring or other functional groups.
Substitution: Substitution reactions at the benzoxazole ring or the heptyl group.
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃, or H₂O₂)
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄)
Substitution: Various nucleophiles (e.g., alkyl halides, amines)
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Oxidation may lead to the formation of corresponding oxazole derivatives, while reduction could yield partially saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Heptyl-1,3-benzoxazole finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential bioactive properties, although further studies are needed.
Medicine: Investigated for its antimicrobial and antifungal activities
Industry: Limited industrial applications due to its specialized nature.
Wirkmechanismus
The exact mechanism by which 2-heptyl-1,3-benzoxazole exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Heptyl-1,3-benzoxazole stands out due to its unique heptyl substituent. Similar compounds include other benzoxazoles, such as 2-ethylbenzoxazole and 2-propylbenzoxazole.
Eigenschaften
CAS-Nummer |
6797-17-7 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-heptyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3 |
InChI-Schlüssel |
PXUGHSBJSXMHAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=NC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009955.png)
![[1-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12009963.png)

![N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12009983.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)
![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B12010010.png)
![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)

![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)
